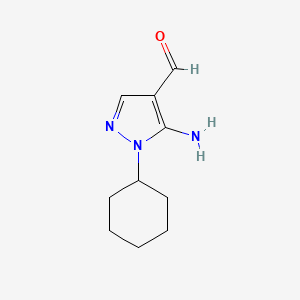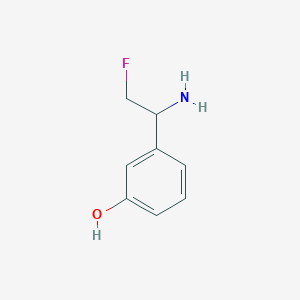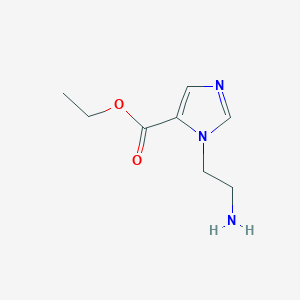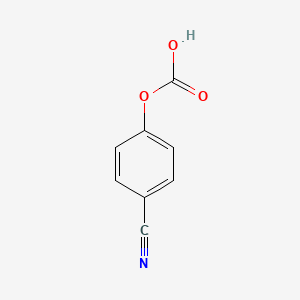
4-Cyanophenyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl hydrogen carbonate is an organic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a cyanophenyl group attached to a hydrogen carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl hydrogen carbonate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl hydrogen carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-cyanophenol and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is often carried out in aqueous solutions, sometimes with the addition of acids or bases to catalyze the process.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding carbamate.
Hydrolysis: The primary products are 4-cyanophenol and carbon dioxide.
Applications De Recherche Scientifique
4-Cyanophenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl hydrogen carbonate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanophenyl methyl carbonate
- 4-Cyanophenyl ethyl carbonate
- Bis(4-cyanophenyl) carbonate
Uniqueness
4-Cyanophenyl hydrogen carbonate is unique due to its specific reactivity and the presence of both a cyanophenyl group and a hydrogen carbonate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H5NO3 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(4-cyanophenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H5NO3/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H,10,11) |
Clé InChI |
VGLBAUNQTSZLNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)

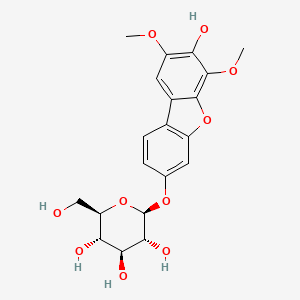
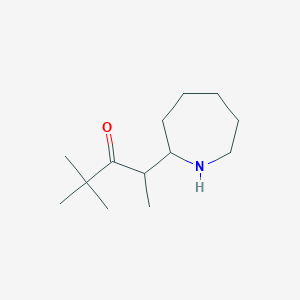
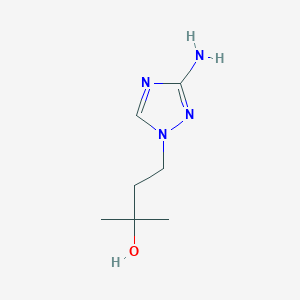
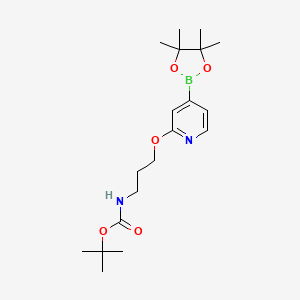
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
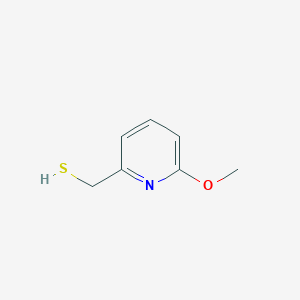
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
